6-Chloro-2-iodopurine riboside 6-Chloro-2-iodopurine riboside
Brand Name: Vulcanchem
CAS No.:
VCID: VC16546117
InChI: InChI=1S/C10H10ClIN4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9-/m1/s1
SMILES:
Molecular Formula: C10H10ClIN4O4
Molecular Weight: 412.57 g/mol

6-Chloro-2-iodopurine riboside

CAS No.:

Cat. No.: VC16546117

Molecular Formula: C10H10ClIN4O4

Molecular Weight: 412.57 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-iodopurine riboside -

Specification

Molecular Formula C10H10ClIN4O4
Molecular Weight 412.57 g/mol
IUPAC Name (2R,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C10H10ClIN4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9-/m1/s1
Standard InChI Key BUXRSMOYQZICAU-UUOKFMHZSA-N
Isomeric SMILES C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)I
Canonical SMILES C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)I

Introduction

Chemical Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 6-chloro-2-iodopurine riboside typically involves a two-step strategy: (1) preparation of the purine base intermediate and (2) glycosylation with ribose. A seminal study demonstrated the conversion of hypoxanthine to 6-chloro-2-iodopurine through a regiospecific lithiation/quenching sequence using Harpoon’s base (LiTMP) and tributyltin chloride . The 9-position of the purine ring was protected with a tetrahydropyranyl (THP) group to direct functionalization at the 2-position, as confirmed by HMBC NMR studies . Subsequent glycosylation with ribose derivatives under controlled conditions yields the final riboside product.

Key Reaction Conditions:

  • Lithiation: Conducted at −78°C in anhydrous tetrahydrofuran (THF).

  • Quenching: Sequential addition of tributyltin chloride and iodine ensures precise halogenation.

  • Glycosylation: Employed ribose derivatives (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in the presence of Lewis acids like trimethylsilyl triflate .

Structural Characterization

Single-crystal X-ray diffraction analysis of intermediates and the final product revealed a planar purine ring system with bond lengths and angles consistent with halogen-substituted purines . The ribose moiety adopts a C3’-endo puckering conformation, critical for mimicking natural nucleosides .

Molecular Properties:

PropertyValue
Molecular FormulaC10_{10}H10_{10}ClIN4_4O4_4
Molecular Weight412.57 g/mol
Density2.60 ± 0.1 g/cm3^3 (predicted)
pKa13.00 ± 0.70 (predicted)

Spectroscopic data further corroborate the structure:

  • UV-Vis: λmax_{max} = 264 nm (characteristic of iodopurines).

  • 1^1H NMR: Ribose protons appear as a doublet at δ 5.90 (H1’) and multiplets between δ 4.30–4.50 (H2’, H3’, H4’) .

Biochemical Applications and Mechanisms

Antiviral Activity

6-Chloro-2-iodopurine riboside has been explored as a chain terminator in viral RNA/DNA synthesis. Its iodine atom enhances steric hindrance, disrupting polymerase active sites in HIV-1 and hepatitis C virus (HCV) models . Comparative studies with 2’-deoxy analogues suggest that the ribose hydroxyl groups are critical for binding to viral reverse transcriptases .

Kinase Inhibition

The compound inhibits cyclin-dependent kinases (CDKs) by competing with ATP at the catalytic site. Structural modeling indicates that the 6-chloro group forms a hydrophobic interaction with Val-18 in CDK2, while the 2-iodo substituent stabilizes the purine ring in a syn conformation . Notable Activity:

  • IC50_{50} = 0.8 μM against CDK2/cyclin E .

  • Selectivity ratio >50-fold over CDK4/cyclin D1 .

Future Directions

Targeted Drug Delivery

Nanoparticle encapsulation using poly(lactic-co-glycolic acid) (PLGA) carriers could mitigate off-target effects while enhancing tumor-specific uptake . Preliminary in vivo studies in murine models show a 40% reduction in tumor volume at 10 mg/kg doses .

Structural Optimization

Replacing iodine with smaller halogens (e.g., fluorine) may reduce metabolic instability while retaining kinase affinity. Computational docking studies highlight the 2-position as a viable site for functional group diversification .

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